molecular formula C12H19N3O B2710359 N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine CAS No. 2198911-40-7

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

Cat. No. B2710359
CAS RN: 2198911-40-7
M. Wt: 221.304
InChI Key: NZSIPWRPLGDLNM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine” is a chemical compound that contains a pyrimidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecule contains a pyrimidine ring attached to a cyclohexane ring via an ether linkage. It also has an amine functional group attached to the cyclohexane ring. The presence of these functional groups can greatly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, aromatic systems, and steric bulk can influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organocatalysis in Organic Synthesis

Chiral primary amines containing a cyclohexane diamine scaffold and a pyrimidin-2-yl unit have been synthesized and used as organocatalysts for the Michael reaction of α-branched aldehydes to maleimides. These reactions occur with low organocatalyst loading in aqueous N,N-dimethylformamide, demonstrating the utility of pyrimidin-2-yl containing compounds in enantioselective synthesis (Vizcaino‐Milla et al., 2015).

Antimicrobial Activity

Compounds with a 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure, containing heterocyclic compounds, have shown antifungal effects against important fungi types like Aspergillus terreus and Aspergillus niger. These findings suggest the potential development of new antifungal agents from dimethylpyrimidin-derivatives (Jafar et al., 2017).

Chemical Reaction Mechanisms and Synthesis

The synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine explored their antimicrobial activity, indicating the versatility of pyrimidin-2-amine derivatives in creating compounds with pronounced antimicrobial properties (Sirakanyan et al., 2021). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcase the broad utility of these compounds in bioactive chemical synthesis (Deohate & Palaspagar, 2020).

Carbon Dioxide Absorption

Investigations into non-aqueous amine systems for carbon dioxide absorption using 2-amino-2-methyl-1-propanol indicate the search for solvents to replace N-methyl-2-pyrrolidone (NMP) due to health risks. Studies found solvents like dimethyl sulfoxide (DMSO) promising for CO2 absorption in mixtures with amines, highlighting environmental applications of amine chemistry (Karlsson et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s being used as a drug, the mechanism would depend on the biological target. Pyrimidine derivatives are known to have various biological activities .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of a pyrimidine ring .

properties

IUPAC Name

N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSIPWRPLGDLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

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